Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonyl and carboxylate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-1H-indole-2-carboxylate: A synthetic derivative with similar functional groups.
Uniqueness
Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
206256-33-9 |
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Molecular Formula |
C17H14Cl2N2O4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-chlorophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-2-25-17(22)15-16(11-7-9(18)4-6-13(11)21-15)26(23,24)14-8-10(19)3-5-12(14)20/h3-8,21H,2,20H2,1H3 |
InChI Key |
BYGDZLIDXHXKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)N |
Origin of Product |
United States |
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